molecular formula C12H22N2O2 B1390881 Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate CAS No. 885268-47-3

Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate

Cat. No.: B1390881
CAS No.: 885268-47-3
M. Wt: 226.32 g/mol
InChI Key: LZBANXJWOBNBLH-UHFFFAOYSA-N
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Description

Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate is a chemical compound with the molecular formula C12H22N2O2 and a molecular weight of 226.32 g/mol. This compound is characterized by its unique structure, which includes a spirocyclic framework and a tert-butyl ester group. It is primarily used in scientific research and various industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is the cyclization of a suitable precursor, such as a diamine, with a diester or diacid chloride under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and efficiency. Large-scale reactors and continuous flow processes are employed to maintain consistent quality and to meet commercial demand.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound's structure.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products are often used in further chemical synthesis or as intermediates in various industrial processes.

Scientific Research Applications

Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate has a wide range of applications in scientific research, including:

  • Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

  • Biology: The compound is utilized in the study of biological systems, particularly in the development of new pharmaceuticals and bioactive compounds.

  • Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents, contributing to advancements in medical research.

  • Industry: The compound is employed in the production of materials, coatings, and other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism by which tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate exerts its effects depends on its specific application. In pharmaceutical research, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but they often include binding to active sites or modulating signaling cascades.

Comparison with Similar Compounds

Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate is compared to other similar compounds based on its structure and reactivity. Some similar compounds include:

  • Tert-butyl 1,4-diazaspiro[4.4]nonane-1-carboxylate

  • Tert-butyl 1,6-diazaspiro[4.4]nonane-1-carboxylate

  • Tert-butyl 1,8-diazaspiro[4.4]nonane-1-carboxylate

These compounds share the spirocyclic framework and tert-butyl ester group but differ in the position of the nitrogen atoms within the ring structure. This compound is unique due to its specific arrangement of atoms, which influences its chemical behavior and applications.

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Properties

IUPAC Name

tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-4-5-12(14)6-7-13-9-12/h13H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBANXJWOBNBLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10655166
Record name tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885268-47-3
Record name tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,7-Diaza-spiro[4.4]nonane-1-carboxylic acid tert-butyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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